molecular formula C19H15N3O2S B2396068 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide CAS No. 946285-83-2

3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2396068
CAS No.: 946285-83-2
M. Wt: 349.41
InChI Key: JOPMAOOMANEDEM-UHFFFAOYSA-N
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Description

3-Methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and oncology research. This molecule features a benzothiazole core, a privileged scaffold in drug discovery known to enhance bioactivity by enabling π-π stacking and hydrogen bonding with biological targets . The oxazole-carboxamide backbone contributes to metabolic stability and target selectivity, making this compound a valuable scaffold for developing novel therapeutic agents . Benzothiazole derivatives have demonstrated substantial anticancer properties across multiple studies, with specific compounds exhibiting potent and selective activity against breast, ovarian, and renal human carcinomas . The mechanism of action for this compound class may involve metabolic activation by cytochrome P450 enzymes, particularly CYP1A1, leading to the formation of electrophilic species that generate DNA adducts selectively in sensitive tumor cells . Research indicates that 2-(4-amino-3-methylphenyl) benzothiazole derivatives function as highly specific ligands that can increase CYP1A1 and CYP1B1 transcription and induce protein/DNA complexes in the CYP1A1 gene promoter region . Beyond oncology applications, benzothiazole-containing compounds have shown relevant biological activities in neurological research, with some derivatives acting as tau protein aggregation inhibitors relevant to Alzheimer's disease pathology . The synthetic accessibility of this compound through cyclocondensation and palladium-catalyzed C-N coupling routes further enhances its research utility . This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O2S/c1-11-3-8-15-17(9-11)25-19(21-15)13-4-6-14(7-5-13)20-18(23)16-10-12(2)22-24-16/h3-10H,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPMAOOMANEDEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=NO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole derivative, followed by the formation of the isoxazole ring. The final step involves coupling these two intermediates under specific reaction conditions, such as the use of catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and the use of catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit promising anticancer properties. In particular, studies have demonstrated that modifications to the oxazole scaffold can enhance cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A series of substituted oxazole derivatives were synthesized and evaluated against multiple cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). Some compounds showed IC50 values comparable to standard chemotherapeutics like doxorubicin, indicating their potential as anticancer agents .
CompoundCell LineIC50 Value (µM)Reference
3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamideMCF-70.48
Novel Oxazole DerivativeHCT-1165.13

Immunomodulatory Effects

The compound's structural characteristics suggest potential immunomodulatory effects, which can be beneficial in treating autoimmune diseases. Studies on isoxazole derivatives have shown their ability to modulate immune responses by inhibiting key inflammatory pathways .

  • Case Study : An isoxazole derivative demonstrated significant inhibition of lipooxygenase and COX-2, making it a candidate for anti-inflammatory drug development. The ability to suppress inflammation in vivo models indicates a pathway for therapeutic applications in chronic inflammatory conditions .

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation at the G1 phase of the cell cycle .

Mechanism of Action

The mechanism of action of 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Benzothiazole Moieties

The 6-methyl substituent on the benzothiazole ring distinguishes the target compound from analogs with alternative substituents. Evidence from Patel et al. (2010) highlights that substituents like 6-fluoro and 6-nitro on benzothiazole derivatives significantly influence antibacterial and antituberculosis activities:

  • 6-Methylbenzothiazole derivatives (e.g., the target compound) show strong activity against Gram-positive bacteria (Staphylococcus aureus, Streptococcus pyogenes), comparable to ampicillin .
  • 6-Fluoro analogs exhibit similar potency but may alter metabolic stability due to electronegativity.
  • 6-Nitro derivatives demonstrate pronounced antitubercular activity, likely due to enhanced electron-withdrawing effects .

Heterocyclic Core Variations

Oxazole vs. Oxadiazole

Replacing the 1,2-oxazole core with a 1,2,4-oxadiazole (e.g., 5-(4-methoxyphenyl)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]-1,2-oxazole-3-carboxamide , ) introduces additional nitrogen atoms, altering electronic properties and binding affinity:

  • Oxazole : Moderately polar, with one nitrogen and one oxygen atom. Favors interactions with hydrophobic pockets.
Thiazole vs. Triazole Linkages

Compounds like N-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-5-phenyl-1,2-oxazole-3-carboxamide () incorporate thiazole rings, whereas others (e.g., ) use triazole linkers:

  • Thiazole : Sulfur atom enhances π-stacking and may improve metabolic stability.
  • Triazole : Increases hydrogen-bond acceptor capacity, often enhancing target binding but requiring synthetic complexity .

Table 2: Comparison of Heterocyclic Cores

Core Key Features Example Compound Reference
1,2-Oxazole Moderate polarity, hydrogen bonding Target compound
1,2,4-Oxadiazole Higher polarity, dual nitrogen 5-(4-Methoxyphenyl)-N-[...]-oxadiazole
1,3-Thiazole Sulfur-enhanced stability N-{5-[...]-1,3-thiazol-2-yl}-...
1,2,4-Triazole High hydrogen-bond capacity VU0540616-1 ()

Carboxamide Linker Modifications

The position and substitution of the carboxamide group critically influence activity:

  • Target compound : Carboxamide at position 5 of the oxazole links to a benzothiazole-phenyl group, optimizing spatial orientation for target binding .
  • SSAA09E2 (): Features a piperazine-substituted phenyl group instead of benzothiazole, likely altering pharmacokinetics (e.g., solubility vs. blood-brain barrier penetration) .

Biological Activity

The compound 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide is a member of the oxazole class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C22H18N4O2SC_{22}H_{18}N_{4}O_{2}S with a molecular weight of approximately 398.47 g/mol. The structure features an oxazole ring, a benzothiazole moiety, and various functional groups that contribute to its biological properties.

Research indicates that compounds containing oxazole and benzothiazole rings often exhibit significant activity against various cancer cell lines. The proposed mechanisms include:

  • Inhibition of Cell Proliferation : Compounds similar to this compound have been shown to induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways .
  • Targeting Specific Enzymes : These compounds may inhibit specific enzymes involved in cancer progression, such as carbonic anhydrases (CAs), which play a role in tumor growth and metastasis .

In Vitro Studies

A summary of biological activity data from various studies is presented in the table below:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.63Induction of apoptosis
U-937 (Leukemia)0.12Enzyme inhibition (e.g., hCA IX)
A549 (Lung)2.78Cell cycle arrest and apoptosis induction

Note: IC50 values represent the concentration required to inhibit cell growth by 50% .

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that the compound induced significant apoptosis in MCF-7 cells, with flow cytometry revealing dose-dependent effects on cell viability and mitochondrial membrane potential .
  • Inhibition of Carbonic Anhydrases : Another investigation highlighted the selective inhibition of hCA IX by derivatives similar to this compound, suggesting potential applications in cancer therapy targeting tumor-associated CAs .

Therapeutic Applications

Given its biological activity, this compound shows promise as a lead compound for developing anticancer agents. Its ability to induce apoptosis and inhibit critical enzymes involved in cancer progression positions it as a candidate for further research in drug discovery.

Q & A

Q. Methodology :

  • Analog synthesis : Modify substituents on the benzothiazole (e.g., replace 6-methyl with halogens) or oxazole rings (e.g., introduce electron-withdrawing groups) .
  • Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinities .

Q. Example SAR Table :

Compound ModificationBiological Activity (IC50_{50})Key Structural Insight
6-Methyl benzothiazole12 nMEnhances hydrophobic binding
5-Fluoro oxazole8 nMImproves electron deficiency
Carboxamide → Thiocarboxamide>1 µMReduces hydrogen-bonding capacity

Advanced: What mechanistic hypotheses explain its enzyme inhibition properties?

The compound likely acts as a competitive inhibitor by:

  • Binding to ATP pockets : The benzothiazole moiety mimics adenine in kinase ATP-binding sites, while the oxazole carboxamide forms hydrogen bonds with catalytic lysine residues .
  • Allosteric modulation : Molecular docking studies suggest the phenyl linker induces conformational changes in the target protein (e.g., V600E-BRAF), disrupting substrate access .
    Validation : Perform mutagenesis (e.g., K483A mutation) to assess binding site specificity .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

  • Reproducibility checks : Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
  • Data cross-validation : Compare results across orthogonal methods (e.g., enzymatic vs. cell-based assays) .
    Case study : Discrepancies in IC50_{50} values for EGFR inhibition may arise from differences in assay pH (7.4 vs. 6.8) affecting protonation states of the carboxamide group .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound?

  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Catalyst recycling : Use immobilized palladium catalysts in cross-coupling steps to reduce metal contamination .
  • Byproduct analysis : Employ LC-MS to track impurities (e.g., dehalogenated intermediates) and adjust stoichiometry .

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